1-Benzyl-4-((5,6-dimethoxy-1-oxo-1,3-dihydro-2H-inden-2-ylidene)methyl)pyridin-1-ium chloride
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Overview
Description
1-Benzyl-4-((5,6-dimethoxy-1-oxo-1,3-dihydro-2H-inden-2-ylidene)methyl)pyridin-1-ium chloride is a chemical compound known for its role as an intermediate in the synthesis of Donepezil, a drug used to treat Alzheimer’s disease . This compound is characterized by its complex structure, which includes a pyridinium ion and an indene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-((5,6-dimethoxy-1-oxo-1,3-dihydro-2H-inden-2-ylidene)methyl)pyridin-1-ium chloride typically involves the reaction of 5,6-dimethoxy-indanone with N-benzyl-piperidine-4-carboxaldehyde in the presence of sodium hydroxide (NaOH) in methanol . The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC). Once the reaction is complete, the solid formed is filtered, washed with acetic acid and methanol, and then dried. The resulting solid is further purified by refluxing with dimethylformamide (DMF) and then cooled to room temperature to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the process is often automated to improve efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-((5,6-dimethoxy-1-oxo-1,3-dihydro-2H-inden-2-ylidene)methyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Benzyl-4-((5,6-dimethoxy-1-oxo-1,3-dihydro-2H-inden-2-ylidene)methyl)pyridin-1-ium chloride is primarily used in the synthesis of Donepezil, a drug used to treat Alzheimer’s disease . It is also used in research related to acetylcholinesterase inhibitors, which are compounds that inhibit the enzyme acetylcholinesterase and increase the levels of acetylcholine in the brain . This compound is valuable in medicinal chemistry for developing new therapeutic agents and studying the mechanisms of neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 1-Benzyl-4-((5,6-dimethoxy-1-oxo-1,3-dihydro-2H-inden-2-ylidene)methyl)pyridin-1-ium chloride involves its role as an intermediate in the synthesis of Donepezil . Donepezil works by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine . By inhibiting this enzyme, Donepezil increases the levels of acetylcholine in the brain, which helps improve cognitive function in patients with Alzheimer’s disease . The molecular targets and pathways involved include the acetylcholinesterase enzyme and the cholinergic system in the brain .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-((5,6-dimethoxy-1-oxoindan-2-yl)methyl)piperidine: An impurity of Donepezil and an intermediate in its synthesis.
1-Benzyl-4-((5,6-dimethoxy-1-oxoindan-2-yl)methyl)pyridinium bromide: Another impurity of Donepezil.
1,1-Dibenzyl-4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)(hydroxy)methyl)piperidinium: A related compound with a similar structure.
Uniqueness
1-Benzyl-4-((5,6-dimethoxy-1-oxo-1,3-dihydro-2H-inden-2-ylidene)methyl)pyridin-1-ium chloride is unique due to its specific structure, which includes a pyridinium ion and an indene moiety. This structure is crucial for its role as an intermediate in the synthesis of Donepezil, making it an important compound in medicinal chemistry .
Properties
IUPAC Name |
2-[(1-benzylpyridin-1-ium-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-12,14-15H,13,16H2,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAPLRSCURGNCU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=CC3=CC=[N+](C=C3)CC4=CC=CC=C4)C2=O)OC.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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